molecular formula C7H6ClNaO2S B13177482 Sodium 4-chloro-2-methylbenzene-1-sulfinate

Sodium 4-chloro-2-methylbenzene-1-sulfinate

Cat. No.: B13177482
M. Wt: 212.63 g/mol
InChI Key: WVKWIMXZPNQKKV-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-methylbenzene-1-sulfinate (CAS No. 1859311-81-1) is a sulfinate salt with the molecular formula C₇H₆ClNaO₂S and a molecular weight of 212.63 g/mol . Structurally, it features a benzene ring substituted with a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2), with a sulfinate group (-SO₂⁻) at C1. This compound is utilized in organic synthesis, particularly in nucleophilic substitution and coupling reactions, due to the reactivity of the sulfinate group.

Properties

Molecular Formula

C7H6ClNaO2S

Molecular Weight

212.63 g/mol

IUPAC Name

sodium;4-chloro-2-methylbenzenesulfinate

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

WVKWIMXZPNQKKV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of sulfur dioxide and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .

Industrial Production Methods: In industrial settings, the production of sodium 4-chloro-2-methylbenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

    Reduction Reactions: It can be reduced to form sulfides or thiols.

Common Reagents and Conditions:

Major Products:

    Sulfonic Acids: Formed through oxidation.

    Sulfonyl Chlorides: Formed through chlorination.

    Sulfides and Thiols: Formed through reduction.

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methylbenzene-1-sulfinate involves the transfer of the sulfonate group to target molecules. This transfer can occur through nucleophilic substitution or addition reactions, depending on the nature of the target molecule. The sulfonate group can enhance the solubility, stability, and reactivity of the modified molecules, making them suitable for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium 4-chloro-2-methylbenzene-1-sulfinate with analogous sulfinate salts, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₇H₆ClNaO₂S 212.63 -Cl (C4), -CH₃ (C2) Enhanced electrophilicity at C1
Sodium benzene-1-sulfinate C₆H₅NaO₂S 172.16 None Baseline reactivity for sulfinates
Sodium 4-methylbenzene-1-sulfinate C₇H₇NaO₂S 186.18 -CH₃ (C4) Increased solubility in organic solvents
Sodium 2-chlorobenzene-1-sulfinate C₆H₄ClNaO₂S 198.60 -Cl (C2) Steric hindrance near sulfinate group

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The ortho-methyl group in the target compound may introduce steric hindrance, slowing reactions requiring bulky electrophiles. This contrasts with sodium 2-chlorobenzene-1-sulfinate, where the ortho-chlorine creates steric and electronic challenges .

Reactivity and Stability

Sulfinates are nucleophilic due to the lone pairs on the sulfur atom. Substituents modulate this reactivity:

  • Chlorine Substituents : The para-chlorine in the target compound stabilizes the sulfinate ion through resonance but may reduce solubility in polar solvents due to increased molecular weight and polarity .
  • Methyl Substituents : The ortho-methyl group in sodium 4-methylbenzene-1-sulfinate enhances solubility in organic solvents but may reduce thermal stability compared to chlorinated analogs .
Table 2: Inferred Reactivity Trends
Compound Nucleophilicity Thermal Stability Solubility in H₂O
This compound Moderate High Moderate
Sodium benzene-1-sulfinate High Moderate High
Sodium 4-methylbenzene-1-sulfinate Moderate-High Low-Moderate Low-Moderate

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